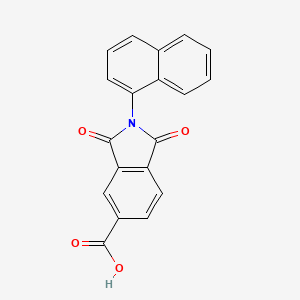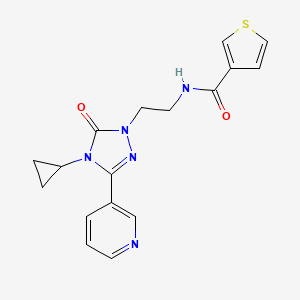![molecular formula C21H25NO4 B2734516 3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 838815-60-4](/img/structure/B2734516.png)
3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
The synthesis of 3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps :
Starting Materials: The synthesis begins with 2-(benzo[d]oxazol-2-yl)aniline and 4-(isopentyloxy)-3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring. This step may require the use of a dehydrating agent, such as phosphorus oxychloride, under controlled temperature conditions.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like sodium azide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise as an anti-inflammatory agent, with studies indicating its ability to inhibit key enzymes involved in the inflammatory response.
Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mecanismo De Acción
The mechanism of action of 3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound inhibits enzymes like prostaglandin H2 synthase (PGHS) and trypsin, which are involved in inflammatory processes.
Apoptosis Induction: In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Receptor Binding: The benzoxazole ring allows the compound to interact with biological receptors, mimicking the structure of nucleic bases adenine and guanine.
Comparación Con Compuestos Similares
3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be compared with other benzoxazole derivatives :
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: This compound is synthesized using similar methods and has shown potent anticancer activity.
5-(pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer properties, this compound is structurally similar but contains a pyrimidine ring.
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of various benzoxazole derivatives, it serves as a key intermediate in many synthetic routes.
Propiedades
IUPAC Name |
3-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)9-10-25-19-8-6-16(12-20(19)24-4)13-22-17-11-15(3)5-7-18(17)26-21(22)23/h5-8,11-12,14H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZWOVIRQOMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)
![[7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2734438.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B2734439.png)
![N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2734440.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2734442.png)
![4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2734444.png)

![3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2734446.png)
![2-[(Oxan-4-yl)amino]acetamide](/img/structure/B2734448.png)



![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)
![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)
